2-Methoxy-5-nitrophenylacetylene 2-Methoxy-5-nitrophenylacetylene
Brand Name: Vulcanchem
CAS No.: 77123-62-7
VCID: VC8135950
InChI: InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3
SMILES: COC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

2-Methoxy-5-nitrophenylacetylene

CAS No.: 77123-62-7

Cat. No.: VC8135950

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-nitrophenylacetylene - 77123-62-7

Specification

CAS No. 77123-62-7
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 2-ethynyl-1-methoxy-4-nitrobenzene
Standard InChI InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3
Standard InChI Key CBPBUPVYLMUBQH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Canonical SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])C#C

Introduction

Key Findings

2-Methoxy-5-nitrophenylacetylene (CAS 1135283-10-1) is a nitro-substituted aromatic acetylene with the molecular formula C₉H₇NO₃. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. While its direct applications remain underexplored, its structural features—including a methoxy group, nitro group, and acetylene moiety—suggest utility in cross-coupling reactions and polymer chemistry. This review synthesizes data from patents, chemical databases, and academic literature to provide a detailed profile of the compound.

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 5, and an ethynyl group (-C≡CH) at position 1 (Figure 1) . Key properties include:

PropertyValueSource
Molecular formulaC₉H₇NO₃
Molecular weight177.16 g/mol
IUPAC name2-Ethynyl-1-methoxy-4-nitrobenzene
SMILES notationCOC1=C(C=C(C=C1)N+[O-])C#C
InChIKeyCBPBUPVYLMUBQH-UHFFFAOYSA-N

Figure 1: 2D structure of 2-methoxy-5-nitrophenylacetylene .

Physical Properties

Limited experimental data are available for this compound. Analogous nitro-substituted acetylenes typically exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and low solubility in water .

  • Stability: Susceptible to photoisomerization under UV light, as observed in related poly(phenylacetylene) derivatives .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 2-methoxy-5-nitrophenylacetylene is described in the provided sources, plausible methods can be inferred from analogous compounds:

  • Sonogashira Coupling: Reaction of 1-iodo-2-methoxy-4-nitrobenzene with acetylene gas in the presence of a palladium catalyst .

  • Nitro Group Introduction: Nitration of 2-methoxy-5-ethynylaniline followed by oxidation, though this risks acetylene degradation under strong acidic conditions .

Reactivity Profile

  • Acetylene Group: Participates in Huisgen cycloaddition (click chemistry) and cross-coupling reactions (e.g., with aryl halides) .

  • Nitro Group: Reducible to an amine (-NH₂) using catalysts like Pd/C or SnCl₂, enabling further functionalization .

  • Methoxy Group: Demethylation under acidic or basic conditions yields phenolic derivatives .

Applications in Research

Pharmaceutical Intermediates

The compound’s nitro and acetylene functionalities make it a candidate for synthesizing kinase inhibitors and anticancer agents. For example, 4-fluoro-2-methoxy-5-nitroaniline—a structural analog—is a key intermediate in osimertinib (an EGFR inhibitor) .

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